2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
Description
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-(bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H17BrO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
KQUDWLMAJPEUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1(CBr)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several routes. One common method involves the bromination of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques .
Chemical Reactions Analysis
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation .
Scientific Research Applications
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its reactivity with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing molecules. The hydroxyl group can undergo oxidation or reduction, further altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The compound is compared to the following analogs:
1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one (CAS 1925-54-8)
- Structure : Features a ketone (C=O) at C2 and a bromomethyl group at C1.
- Molecular Formula : C₁₀H₁₅BrO (MW: 231.13).
- Key Differences : The ketone group replaces the hydroxyl, altering reactivity (e.g., susceptibility to nucleophilic attack vs. hydrogen bonding) .
3,3-Dimethylbicyclo[2.2.1]heptan-endo-2-ol
- Structure : Contains a hydroxyl group at C2 but lacks bromine.
- Synthesis : Produced via LDA-mediated reduction of camphenilone (3,3-dimethylbicyclo[2.2.1]heptan-2-one) .
- Reactivity : The absence of bromine limits its utility in substitution reactions compared to the brominated target compound .
2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol (CAS 465-31-6)
Spectroscopic and Physical Properties
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